3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Description
3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
BenchChem offers high-quality 3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Activities
Compounds related to 3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione, particularly chalcone-imide derivatives, have been synthesized and evaluated for their biological activities. These compounds have demonstrated good cytotoxic activities against cancer cells and significant antibacterial activity. Additionally, they exhibit inhibitory actions against acetylcholinesterase (AChE) and human carbonic anhydrase enzymes, suggesting their potential in developing therapies for diseases involving these enzymes (Kocyigit et al., 2018).
Synthesis and Characterization
The synthesis of related compounds, including pyrrolo[3,4-c]pyrrole derivatives, has been explored to understand their structural, spectral, and thermal properties. These studies are crucial for developing materials with specific characteristics for various applications, from pharmaceuticals to materials science (Prasad et al., 2018).
Fluorescent pH Sensors
Derivatives of the chemical structure have been utilized to construct fluorescent pH sensors. These sensors can switch their emission reversibly between different states in response to pH changes, making them useful for detecting acidic and basic conditions in both solution and solid states (Yang et al., 2013).
Light-Induced Synthesis
Research has also focused on the light-induced synthesis of pyrazole-fused quinones, demonstrating the potential for green and efficient synthesis methods. These findings highlight the importance of understanding the underlying mechanisms for designing photoinduced reactions, which could be relevant for developing new materials and drugs (He et al., 2021).
properties
IUPAC Name |
3-(4-fluorophenyl)-5-(2-methylpropyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-13(2)12-23-20(25)17-18(14-8-10-15(22)11-9-14)24(27-19(17)21(23)26)16-6-4-3-5-7-16/h3-11,13,17-19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXYMVDWWXRXID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-isobutyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione |
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